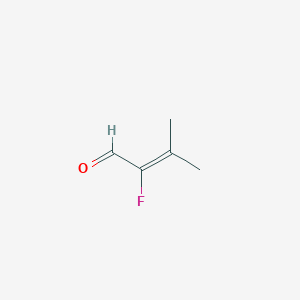
N'-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzothiazole ring and a urea moiety, makes it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea typically involves the reaction of 2-aminobenzothiazole with an appropriate isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction may require a catalyst such as triethylamine to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The urea moiety may also play a role in binding to proteins or nucleic acids, affecting their function.
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea.
Benzothiazole: A simpler compound with similar biological activities.
N-Methylurea: A related compound with different chemical properties.
Uniqueness
N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea is unique due to its combination of a benzothiazole ring and a urea moiety, which imparts distinct chemical and biological properties
属性
CAS 编号 |
63879-96-9 |
|---|---|
分子式 |
C13H17N3O3S |
分子量 |
295.36 g/mol |
IUPAC 名称 |
3-(1,3-benzothiazol-2-yl)-1-(2,2-dimethoxyethyl)-1-methylurea |
InChI |
InChI=1S/C13H17N3O3S/c1-16(8-11(18-2)19-3)13(17)15-12-14-9-6-4-5-7-10(9)20-12/h4-7,11H,8H2,1-3H3,(H,14,15,17) |
InChI 键 |
QDIAOJAUDQPPMY-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(OC)OC)C(=O)NC1=NC2=CC=CC=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


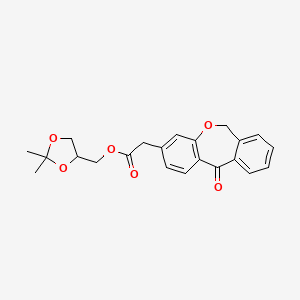
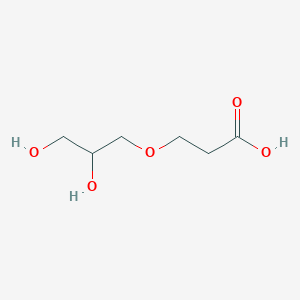
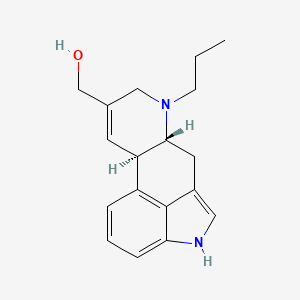

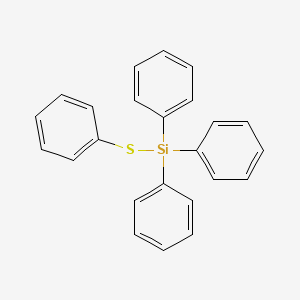
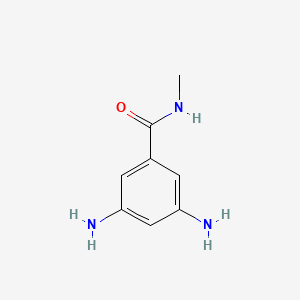

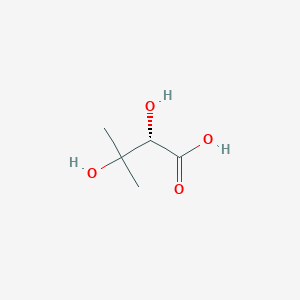
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)
![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)
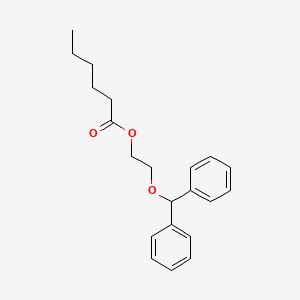
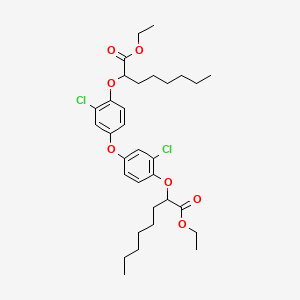
![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)
